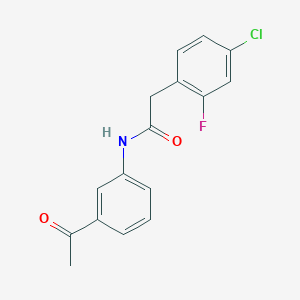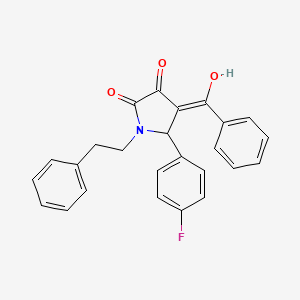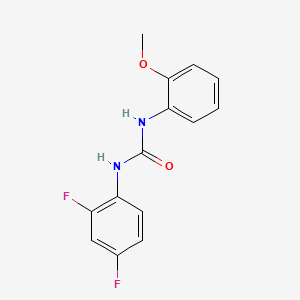
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACFA is a member of the acetamide class of compounds and is structurally similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound inhibits COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This compound has also been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by column chromatography. This compound is also stable under a wide range of conditions, making it a suitable candidate for in vitro and in vivo experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its potential side effects.
合成法
The synthesis of N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with 3-acetylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure this compound compound.
科学的研究の応用
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO2/c1-10(20)11-3-2-4-14(7-11)19-16(21)8-12-5-6-13(17)9-15(12)18/h2-7,9H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZSJUIHNDKGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5462648.png)
![4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B5462653.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}benzene-1,3-diol](/img/structure/B5462680.png)
![(2-bromo-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5462685.png)
![7-[3-(dimethylamino)propyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5462694.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5462698.png)
![2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5462708.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5462715.png)
![N-(2,4-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5462739.png)
![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5462743.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5462748.png)

![N-{1-(hydroxymethyl)-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5462759.png)
